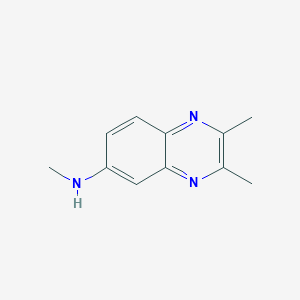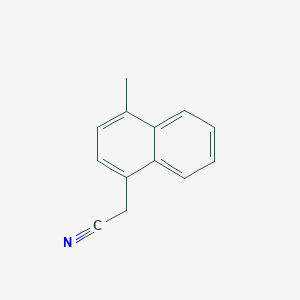
1-Methylnaphthalene-4-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-méthylnaphtalène-4-acétonitrile est un composé organique appartenant à la classe des hydrocarbures aromatiques polycycliques (HAP). Il se caractérise par un noyau naphtalène substitué par un groupe méthyle en position 1 et un groupe acétonitrile en position 4.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 1-méthylnaphtalène-4-acétonitrile peut être synthétisé par plusieurs méthodes. Une approche courante implique l'alkylation du 1-méthylnaphtalène avec de l'acétonitrile en présence d'une base forte telle que l'hydrure de sodium ou le tert-butylate de potassium. La réaction est généralement effectuée dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.
Méthodes de production industrielle
La production industrielle de 1-méthylnaphtalène-4-acétonitrile implique souvent des procédés catalytiques pour améliorer le rendement et la sélectivité. Des catalyseurs tels que des complexes de palladium ou de nickel sont utilisés pour faciliter la réaction d'alkylation. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-méthylnaphtalène-4-acétonitrile subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former les naphtoquinones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amine ou en d'autres groupes fonctionnels.
Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le noyau naphtalène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃) en conditions acides ou basiques.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur métallique (par exemple, palladium sur carbone) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les catalyseurs de Friedel-Crafts (par exemple, le chlorure d'aluminium) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Naphtoquinones, acides carboxyliques
Réduction : Amines, hydrocarbures
Substitution : Naphtalènes halogénés, dérivés alkylés
Applications De Recherche Scientifique
Le 1-méthylnaphtalène-4-acétonitrile a des applications diverses en recherche scientifique:
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme composé modèle dans l'étude du comportement des HAP.
Biologie : Étudié pour ses interactions avec les systèmes biologiques et ses effets potentiels sur les processus cellulaires.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-méthylnaphtalène-4-acétonitrile implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut subir des transformations métaboliques, conduisant à la formation d'intermédiaires réactifs qui interagissent avec les composants cellulaires. Ces interactions peuvent moduler diverses voies biochimiques, ce qui entraîne les effets biologiques observés.
Mécanisme D'action
The mechanism of action of 1-methylnaphthalene-4-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Méthylnaphtalène
- 2-Méthylnaphtalène
- Naphtalène
- Acénaphtylène
Unicité
Le 1-méthylnaphtalène-4-acétonitrile est unique en raison de la présence à la fois d'un groupe méthyle et d'un groupe acétonitrile sur le noyau naphtalène. Cette double substitution confère des propriétés chimiques et une réactivité distinctes par rapport aux autres composés similaires.
Propriétés
Formule moléculaire |
C13H11N |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(4-methylnaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H11N/c1-10-6-7-11(8-9-14)13-5-3-2-4-12(10)13/h2-7H,8H2,1H3 |
Clé InChI |
NPHQCUWBKRJVEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


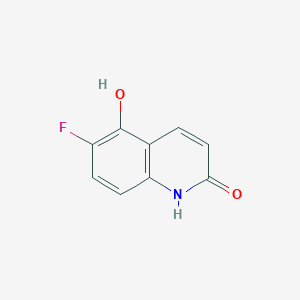


![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)
![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)

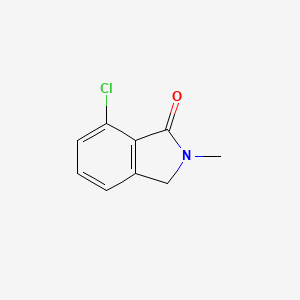
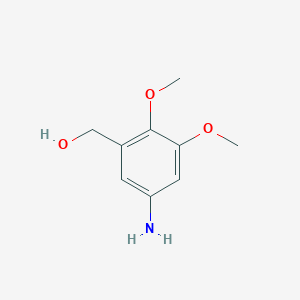


![2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one](/img/structure/B11909235.png)
![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)
